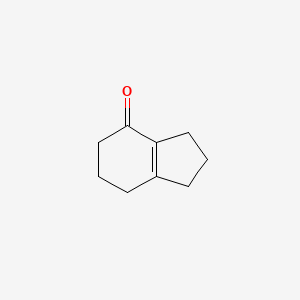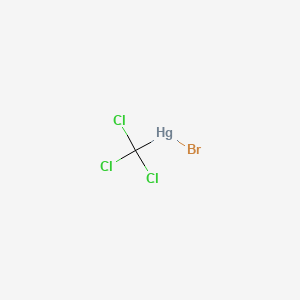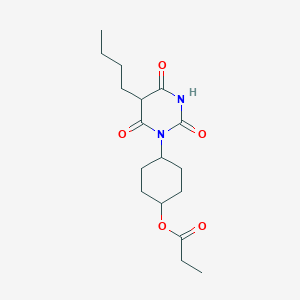
3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C15H10N4 It is a cyclopropane derivative characterized by the presence of four nitrile groups and a methyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with malononitrile in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Aminophenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to its specific substitution pattern on the cyclopropane ring and the presence of four nitrile groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
10432-49-2 |
|---|---|
Formule moléculaire |
C15H10N4 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
3-methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C15H10N4/c1-11-3-5-12(6-4-11)13(2)14(7-16,8-17)15(13,9-18)10-19/h3-6H,1-2H3 |
Clé InChI |
VPNPDIWDHJWNFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C(C2(C#N)C#N)(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


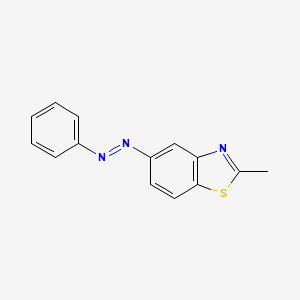
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

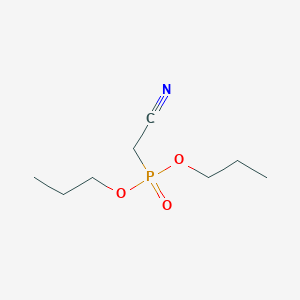
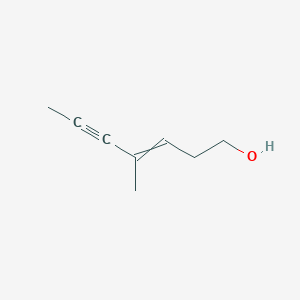
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)


